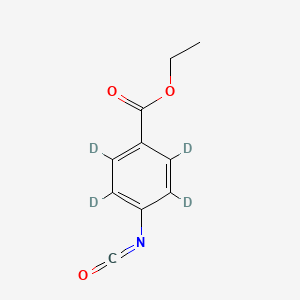

Ethyl 4-isocyanatobenzoate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |

InChI Key |

CFEPCPHKICBCJV-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N=C=O)[2H] |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4. It includes available data, experimental protocols, and potential applications, particularly in the realm of protein analysis and drug development.

Core Properties

This compound is a deuterated analog of Ethyl 4-isocyanatobenzoate, a reactive compound used in chemical synthesis. The incorporation of deuterium atoms provides a valuable tool for isotopic labeling studies, particularly in mass spectrometry-based applications.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. For comparative purposes, a table with the properties of the non-deuterated analog, Ethyl 4-isocyanatobenzoate, is also provided. The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1219802-91-1 | MedChemExpress |

| Molecular Formula | C₁₀H₅D₄NO₃ | MedChemExpress |

| Molecular Weight | 195.21 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥98% (GC) | MedChemExpress |

| Isotopic Enrichment | ≥99.7% | MedChemExpress |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

Table 2: Properties of Ethyl 4-isocyanatobenzoate (Non-deuterated)

| Property | Value | Source |

| CAS Number | 30806-83-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₉NO₃ | Sigma-Aldrich |

| Molecular Weight | 191.18 g/mol | Sigma-Aldrich |

| Melting Point | 27-29 °C | Sigma-Aldrich |

| Boiling Point | 118-119 °C at 0.8 mmHg | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Chemical Reactivity and Stability

The isocyanate group (-N=C=O) is highly electrophilic and will react with nucleophiles. The primary reactivity of this compound involves the reaction of the isocyanate moiety with primary and secondary amines to form stable urea derivatives. It can also react with alcohols to form carbamates and with water to hydrolyze, eventually forming an unstable carbamic acid which decomposes to the corresponding amine (Ethyl 4-aminobenzoate-d4) and carbon dioxide.

The compound is stable under recommended storage conditions, in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, strong bases, alcohols, and amines.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a deuterated precursor.

Step 1: Synthesis of Ethyl 4-aminobenzoate-d4

The precursor, Ethyl 4-aminobenzoate-d4, can be synthesized via the reduction of Ethyl 4-nitrobenzoate-d4. A general procedure for the reduction of a nitroaromatic compound is the use of a reducing agent like tin(II) chloride or catalytic hydrogenation. A plausible method for the deuteration of the aromatic ring of a related compound, p-aminobenzoic acid, involves H/D exchange in D₂O with a palladium catalyst.[1]

Step 2: Conversion to this compound

The conversion of the amino group to an isocyanate group can be achieved through phosgenation or by using a phosgene equivalent like triphosgene.

Representative Protocol:

-

Materials: Ethyl 4-aminobenzoate-d4, triphosgene, an inert solvent (e.g., anhydrous toluene or dichloromethane), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 4-aminobenzoate-d4 in the anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

Prepare a solution of triphosgene (approximately 0.33-0.40 molar equivalents to the amine) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch around 2250-2275 cm⁻¹).

-

After completion, cool the reaction mixture and filter to remove the hydrochloride salt of the base.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or chromatography to yield this compound.

-

Caution: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Analysis of this compound

The purity and identity of this compound can be assessed using several analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a suitable method for assessing the purity of the compound. Due to the reactivity of the isocyanate group, derivatization is often employed for quantitative analysis in complex matrices. For purity assessment of the neat compound, a non-protic mobile phase is recommended.

-

Representative HPLC Conditions: [2]

-

Column: C18 reverse-phase column (e.g., Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles).[2]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., [A] 0.05% formic acid in 5:95 acetonitrile:water; [B] 0.05% formic acid in 95:5 acetonitrile:water).[2]

-

Gradient: A suitable gradient to elute the compound (e.g., 50% to 90% B over 1 minute).[2]

-

Flow Rate: 0.5 mL/min.[2]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or mass spectrometry (MS).[2]

-

Gas Chromatography (GC):

-

The Certificate of Analysis for a commercial sample of this compound indicates that GC was used to determine its purity. A high-temperature, non-polar capillary column would be suitable for this analysis.

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group should be observed around 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the signals for the ethyl group, while the absence of signals in the aromatic region would confirm the deuteration. ¹³C NMR would show the characteristic signal for the isocyanate carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the deuterated compound should be observed, confirming its identity and isotopic enrichment.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a labeling agent for biomolecules, particularly proteins. The deuterated phenyl group serves as a stable isotope label for quantitative mass spectrometry.

Protein Labeling and Quantitative Proteomics

Isocyanates react readily with the primary amino groups of proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues, to form stable urea linkages.[3] This reaction can be used to introduce a tag for various analytical purposes.

The use of d0- and d5-phenyl isocyanate has been demonstrated for the N-terminal labeling of peptides for relative quantification in LC-MS/MS analyses.[3] this compound can be used in a similar manner, where the d4-benzoyl group acts as the isotopic tag.

dot

References

Synthesis and Purification of Deuterated Ethyl 4-Isocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated ethyl 4-isocyanatobenzoate (d4-EIB), a valuable isotopically labeled compound for use in pharmaceutical research and development. The introduction of deuterium can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates. This document outlines the synthetic route, detailed experimental protocols, purification methods, and characterization data.

Overview of the Synthetic Pathway

The synthesis of deuterated ethyl 4-isocyanatobenzoate initiates from the commercially available deuterated precursor, ethyl 4-aminobenzoate-d4. The core transformation involves the conversion of the primary amine group to an isocyanate group. This is most commonly achieved through phosgenation, utilizing phosgene gas or a safer phosgene equivalent such as triphosgene.

Caption: Synthetic pathway for deuterated ethyl 4-isocyanatobenzoate.

Experimental Protocols

The following protocols are representative methods for the synthesis of aryl isocyanates and can be adapted for the deuterated compound.

Synthesis of Deuterated Ethyl 4-Isocyanatobenzoate using Triphosgene

Materials:

-

Ethyl 4-aminobenzoate-d4

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve ethyl 4-aminobenzoate-d4 (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred solution of the deuterated amine via the dropping funnel over a period of 30-60 minutes.

-

After the addition of triphosgene, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate around 2250-2280 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove any precipitated triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure to yield the crude deuterated ethyl 4-isocyanatobenzoate.

Safety Precautions: Phosgene and its equivalents are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[1][2][3]

Caption: Workflow for the synthesis of deuterated ethyl 4-isocyanatobenzoate.

Purification

The crude deuterated ethyl 4-isocyanatobenzoate is typically purified by vacuum distillation to remove non-volatile impurities and any remaining solvent.

Purification by Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with a stirrer

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude product to the distillation flask.

-

Gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, begin to heat the distillation flask gently.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For the non-deuterated analog, the boiling point is reported as 118-119 °C at 0.8 mmHg.[4][5] The boiling point of the deuterated compound is expected to be very similar.

-

The purified product should be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture.

Data Presentation

Physicochemical Properties

| Property | Value (Ethyl 4-isocyanatobenzoate) | Value (Deuterated Ethyl 4-isocyanatobenzoate-d4) |

| Molecular Formula | C₁₀H₉NO₃[6] | C₁₀H₅D₄NO₃ |

| Molecular Weight | 191.18 g/mol [5][6] | 195.21 g/mol [7] |

| Melting Point | 28-32 °C[4] | Not explicitly reported, expected to be similar to the non-deuterated form. |

| Boiling Point | 118-119 °C at 0.8 mmHg[4][5] | Not explicitly reported, expected to be similar to the non-deuterated form. |

| Appearance | Solid[5] | White to off-white solid[7] |

Quality Control Data

| Parameter | Specification (Deuterated this compound) |

| Chemical Purity (GC) | ≥98%[7] |

| Isotopic Enrichment | ≥99.7%[7] |

Spectroscopic Data (Representative for Aryl Esters)

The following table provides expected NMR chemical shifts for the non-deuterated ethyl 4-isocyanatobenzoate, which can be used as a reference for the characterization of the deuterated analog. In the ¹H NMR spectrum of the deuterated compound, the signals for the aromatic protons will be absent.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic (ortho to -COOEt) | |

| ~7.1 | d | 2H | Aromatic (ortho to -NCO) | |

| 4.38 | q | 2H | -O-CH₂ -CH₃ | |

| 1.40 | t | 3H | -O-CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (ester) | |

| ~138 | Aromatic C -NCO | |

| ~131 | Aromatic C H | |

| ~127 | Aromatic C -COOEt | |

| ~125 | Aromatic C H | |

| ~124 | -N =C =O | |

| ~61 | -O-CH₂ -CH₃ | |

| ~14 | -O-CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The determination of isotopic purity can be achieved using a combination of mass spectrometry and NMR spectroscopy.[8][9][10]

Logical Relationships in Characterization

The confirmation of the successful synthesis and purification of deuterated ethyl 4-isocyanatobenzoate relies on a logical workflow of analytical techniques.

Caption: Logical workflow for the characterization of deuterated ethyl 4-isocyanatobenzoate.

References

- 1. nj.gov [nj.gov]

- 2. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-乙氧羰基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 4-isocyanatobenzoate | C10H9NO3 | CID 589805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-isocyanatobenzoate-d4 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 4-isocyanatobenzoate-d4, a deuterated analog of Ethyl 4-isocyanatobenzoate. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is the deuterated form of Ethyl 4-isocyanatobenzoate, where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Quantitative Data

The key quantitative specifications for this compound are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 1219802-91-1 | [1][2] |

| Molecular Formula | C₁₀H₅D₄NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2] |

| Purity (GC) | ≥98% | [2] |

| Isotopic Enrichment | ≥99.7% | [2] |

| Appearance | White to off-white solid | [2] |

Synthetic Pathway Overview

The synthesis of this compound typically involves a two-step process starting from the deuterated precursor, Ethyl 4-aminobenzoate-d4. The amine is then converted to an isocyanate. A plausible synthetic workflow is outlined below.

Caption: Synthetic route from a deuterated amine precursor.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard in quantitative bioanalysis to account for variability during sample preparation and analysis.

Objective: To accurately quantify the non-deuterated analyte, Ethyl 4-isocyanatobenzoate, in a biological matrix (e.g., plasma, urine).

Materials:

-

This compound (Internal Standard, IS)

-

Ethyl 4-isocyanatobenzoate (Analyte)

-

Biological matrix (e.g., human plasma)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, LC-MS grade

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the analyte stock solution to create calibration standards.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, quality control sample, and study sample, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass transitions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the study samples from the calibration curve.

-

Signaling Pathways and Logical Relationships

The primary utility of this compound is not in modulating signaling pathways but in its application in analytical workflows. The logical relationship in its use is depicted in the following diagram.

References

Isotopic Purity of Ethyl 4-isocyanatobenzoate-d4 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity requirements for Ethyl 4-isocyanatobenzoate-d4 when used as an internal standard (IS) in quantitative mass spectrometry. Adherence to stringent purity standards is critical for ensuring the accuracy, precision, and reliability of bioanalytical data submitted for regulatory review.

The Imperative for High Isotopic Purity

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[3] The mass difference allows the instrument to distinguish between the analyte and the IS.

The accuracy of this correction is fundamentally dependent on the isotopic purity of the SIL-IS.[4] Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, containing four deuterium atoms) relative to molecules with fewer or no deuterium atoms.[5] Significant levels of unlabeled analyte (d0) within the deuterated internal standard solution can artificially inflate the analyte's response, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[5]

Regulatory Expectations and Acceptance Criteria

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the ICH M10 guideline, strongly recommend the use of a SIL-IS for mass spectrometry-based bioanalysis.[1][6] These guidelines emphasize the need to verify the purity of the internal standard to prevent analytical issues.

A key concern is the "crosstalk" between the analyte and internal standard signals. This refers to the signal contribution of the unlabeled analyte present in the IS solution to the analyte's measurement channel, and vice-versa.

The following table summarizes the generally accepted criteria for isotopic purity and crosstalk in regulated bioanalysis.

| Parameter | Recommendation/Requirement | Rationale |

| Isotopic Purity | ≥ 98% | To minimize the contribution of the unlabeled (d0) species in the internal standard to the analyte signal, ensuring accuracy at low concentrations.[5] |

| Analyte Signal in IS Solution (Crosstalk) | The response in the analyte channel when injecting a working concentration of the IS solution should be < 1% of the analyte response at the LLOQ.[1] | Prevents the IS from creating a false-positive signal for the analyte, which is critical for determining the true LLOQ. |

| IS Signal in Analyte Solution (Crosstalk) | The response in the IS channel when injecting a high concentration of the analyte solution should be < 5% of the IS response at its working concentration.[1] | Ensures that the natural isotopic abundance of the analyte does not significantly interfere with the measurement of the internal standard. |

| Chemical Purity | > 99% | Ensures that other impurities do not interfere with the chromatographic analysis or introduce matrix effects.[7] |

Experimental Protocol: Determination of Isotopic Purity

The isotopic purity of this compound must be experimentally verified. High-resolution mass spectrometry (HRMS) is the preferred technique for this purpose.[5][8][9]

Methodology

-

Solution Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol. A high concentration ensures that even low-level isotopic impurities are detectable.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.

-

Analysis Mode: Acquire data in full-scan mode. The analysis can be performed via direct infusion or through an LC-HRMS system.[5]

-

Data Acquisition: Set the mass range to encompass the monoisotopic masses of both the unlabeled (d0) and the fully deuterated (d4) forms of the molecule.

-

Ethyl 4-isocyanatobenzoate (d0): C₁₀H₉NO₃, Monoisotopic Mass ≈ 191.058 Da

-

This compound (d4): C₁₀H₅D₄NO₃, Monoisotopic Mass ≈ 195.083 Da

-

-

Data Analysis:

-

Extract the ion chromatograms or mass spectra for each isotopic species (d0, d1, d2, d3, d4).

-

Integrate the peak areas or intensities for each isotopologue.

-

Calculate the isotopic purity using the following formula:[5] Isotopic Purity (%) = [Intensity of d4 Peak / (Sum of Intensities of d0 + d1 + d2 + d3 + d4 Peaks)] x 100

-

The following table outlines typical LC-MS parameters for this analysis.

| Parameter | Value |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan (m/z 180-210) |

| Resolution | > 20,000 FWHM |

Impact of Isotopic Impurity on Quantitative Data

The presence of unlabeled Ethyl 4-isocyanatobenzoate in the d4-internal standard can have a significant quantitative impact, as illustrated below.

Caption: Logical flow showing how unlabeled impurity in the internal standard contributes to the analyte signal, leading to overestimation.

The following table provides a hypothetical yet realistic representation of how varying levels of isotopic purity can affect the accuracy of measurements, especially at the LLOQ.

| Isotopic Purity of IS | True Analyte Conc. (ng/mL) | Contribution from IS Impurity (ng/mL) | Measured Analyte Conc. (ng/mL) | Accuracy (%) |

| 99.9% | 1.00 | 0.01 | 1.01 | 101.0% |

| 99.0% | 1.00 | 0.10 | 1.10 | 110.0% |

| 98.0% | 1.00 | 0.20 | 1.20 | 120.0% |

| 95.0% | 1.00 | 0.50 | 1.50 | 150.0% |

This table assumes a constant concentration of the internal standard is added to all samples and that the impurity directly contributes to the measured analyte concentration.

Workflow for Selection and Validation

A systematic approach is necessary for selecting and validating a deuterated internal standard for use in regulated bioanalysis.

Caption: Decision workflow for the selection and validation of a deuterated internal standard for regulated bioanalysis.

Conclusion

The isotopic purity of this compound is not a trivial parameter but a critical requirement for the development of robust and reliable quantitative mass spectrometry assays. An isotopic enrichment of ≥98% is the accepted industry standard to minimize analytical bias. It is incumbent upon researchers and scientists in drug development to not only source high-purity standards but also to experimentally verify the isotopic composition and assess potential crosstalk as part of a comprehensive method validation, thereby ensuring data integrity and regulatory compliance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 4-isocyanatobenzoate-d4: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and relevant experimental context for Ethyl 4-isocyanatobenzoate-d4. Designed for laboratory personnel, this document synthesizes critical information to ensure the safe and effective use of this deuterated compound in a research environment.

Compound Identification and Properties

This compound is a deuterated analog of Ethyl 4-isocyanatobenzoate, used primarily in laboratory research and the manufacture of other substances.[1][2] The incorporation of deuterium atoms makes it a valuable tool in mechanistic studies and as an internal standard in analytical chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 1219802-91-1 | MedChemExpress[1][2] |

| Molecular Formula | C₁₀H₅D₄NO₃ | MedChemExpress |

| Molecular Weight | 195.21 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity (GC) | 98% | MedChemExpress |

| Isotopic Enrichment | 99.7% | MedChemExpress |

| Boiling Point | 118-119 °C at 0.8 mmHg (for non-deuterated) | Sigma-Aldrich |

| Melting Point | 27-29 °C (for non-deuterated) | Sigma-Aldrich |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential dangers is crucial for safe handling. The primary hazards are associated with its reactivity as an isocyanate.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: MedChemExpress Safety Data Sheet[1][2]

Pictograms and Signal Word:

Signal Word: Warning

Precautionary Statements:

A series of precautionary statements (P-statements) are mandated for the safe handling of this compound. These are summarized below.

Table 3: Precautionary Statements Summary

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash hands thoroughly after handling.[1][2] | |

| P270 | Do not eat, drink or smoke when using this product.[1][2] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] | |

| P330 | Rinse mouth.[1][2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |

| Storage | P405 | Store locked up.[1][2] |

| Disposal | P501 | Dispose of contents/container in accordance with local regulation.[1][2] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid inhalation of dust and contact with skin and eyes.[1][2]

-

Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]

Storage:

-

Keep the container tightly sealed in a cool, well-ventilated area.[1]

-

Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).

-

Store away from direct sunlight and sources of ignition.[1]

-

For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Emergency and First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Experimental Protocols and Workflows

Ethyl 4-isocyanatobenzoate is utilized in the synthesis of various compounds, including cellulose carbamate derivatives and inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). The following is a representative experimental protocol for a carbamoylation reaction, which should be adapted based on the specific requirements of the experiment.

Representative Experimental Protocol: Synthesis of a Carbamate Derivative

Objective: To synthesize a carbamate derivative via the reaction of an alcohol with Ethyl 4-isocyanatobenzoate.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., a polyol or a functionalized alcohol)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Catalyst (e.g., dibutyltin dilaurate, if necessary)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the anhydrous alcohol in the anhydrous aprotic solvent.

-

Addition of Isocyanate: Slowly add a solution of this compound in the same anhydrous solvent to the alcohol solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).

-

Work-up: Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of methanol.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Characterization: Characterize the final product using techniques like NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for handling a hazardous chemical reagent like this compound in a laboratory setting.

Caption: General workflow for handling hazardous chemicals.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, based on the non-deuterated compound and the isocyanate functional group, the following toxicological effects are anticipated:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Isocyanates are known respiratory sensitizers.

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the product. Do not allow product to reach sewage system.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with its hazards and follow all recommended safety procedures. This information is based on currently available data and should be used as a guide. The responsibility for the safe use of this material rests entirely with the user.

References

Solubility Profile of Ethyl 4-isocyanatobenzoate-d4 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of Ethyl 4-isocyanatobenzoate-d4 in common organic solvents. Due to the absence of specific experimental data for the deuterated compound, this guide synthesizes information based on the general principles of solubility for aromatic isocyanates and the properties of its non-deuterated analog, Ethyl 4-isocyanatobenzoate. The effect of deuterium substitution on solubility is generally considered minimal. This document also presents detailed experimental protocols for solubility determination and relevant analytical methodologies.

Introduction to this compound

This compound is a deuterated aromatic organic compound. Its structure, featuring a polar isocyanate group (-N=C=O) and a less polar ethyl benzoate moiety, dictates its solubility behavior. The isocyanate group is highly reactive, particularly towards nucleophiles such as water, alcohols, and amines, which is a critical consideration when selecting a solvent.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like" and data for structurally similar aromatic isocyanates, a qualitative solubility profile for this compound can be predicted.[2] The compound is expected to be more soluble in polar aprotic and non-polar aromatic solvents that can solvate the molecule without reacting with the isocyanate group. Protic solvents are generally not suitable as they will react with the isocyanate functionality.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | Good solvation of both the polar isocyanate and the aromatic ring. |

| Chloroform | Polar Aprotic | Very Soluble | Similar to DCM, offers good solvation. |

| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group can interact favorably with the isocyanate group. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides polarity for solvation. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can interact with the solute. |

| Toluene | Non-polar (Aromatic) | Soluble | The aromatic ring of the solvent can interact with the aromatic ring of the solute through π-π stacking. |

| Diethyl Ether | Polar Aprotic | Sparingly Soluble | Lower polarity compared to other aprotic solvents may limit solubility. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | The non-polar nature of the solvent is not ideal for solvating the polar isocyanate group. |

| Water | Protic | Insoluble (Reactive) | Reacts with the isocyanate group to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] |

| Alcohols (e.g., Ethanol) | Protic | Soluble (Reactive) | Reacts with the isocyanate group to form a urethane.[1] |

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors, which are important to consider in experimental design and application.

Caption: Logical diagram of factors influencing solubility.

Experimental Protocol for Solubility Determination

A precise determination of solubility requires a carefully executed experimental protocol. The equilibrium solubility method is a standard approach.[3]

Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials with caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask to remove any microscopic undissolved particles.

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV method to determine the concentration of the dissolved this compound.[4]

-

-

Calculation:

-

Calculate the solubility from the determined concentration, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

-

Caption: Experimental workflow for solubility determination.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of isocyanates in solution.[4]

Table 2: Example HPLC Method Parameters for Isocyanate Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or acetic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a wavelength of maximum absorbance for the compound (e.g., ~254 nm) |

| Column Temperature | 30 °C |

Note: The mobile phase composition and gradient may need to be optimized for the specific compound and to achieve good separation from any potential impurities or degradation products.[5]

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, a reliable prediction of its solubility profile can be made based on its chemical structure and the behavior of similar aromatic isocyanates.[2] It is anticipated to be highly soluble in polar aprotic solvents and reactive in protic solvents.[1][2] For drug development and other research applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. The use of a validated HPLC method is crucial for accurate quantification.[4]

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]

Spectral Analysis of Ethyl 4-isocyanatobenzoate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-isocyanatobenzoate-d4, a deuterated analog of an important chemical intermediate. Due to the limited availability of direct spectral data for the deuterated compound, this guide presents a detailed prediction based on the known spectral characteristics of its non-deuterated counterpart, Ethyl 4-isocyanatobenzoate. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the non-deuterated compound and established principles of how deuterium substitution influences spectroscopic measurements.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.43 | Quartet (q) | 2H | -OCH₂CH₃ |

| 1.43 | Triplet (t) | 3H | -OCH₂CH₃ |

Note: The aromatic signals typically observed for the non-deuterated compound between 7.0 and 8.2 ppm are absent due to the substitution of the four aromatic protons with deuterium.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Predicted C-D Coupling |

| 165.5 | C=O (Ester) | - |

| 132.0 (triplet) | C-D (aromatic) | Yes |

| 130.0 (triplet) | C-D (aromatic) | Yes |

| 128.5 (triplet) | C-NCO | Yes |

| 125.0 | C-COO | - |

| 124.0 | N=C=O | - |

| 61.5 | -OCH₂CH₃ | - |

| 14.3 | -OCH₂CH₃ | - |

Note: Carbons directly bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. A slight upfield shift (isotope effect) is also expected compared to the non-deuterated analog.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~2200-2100 | Weak-Medium | C-D stretch (aromatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-D bend (out-of-plane) |

Note: The characteristic C-H stretching and bending vibrations of the aromatic ring in the non-deuterated compound are replaced by C-D vibrations at lower frequencies.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Relative Intensity | Assignment |

| 195 | High | [M]⁺ (Molecular Ion) |

| 167 | Medium | [M - CO]⁺ |

| 150 | High | [M - OCH₂CH₃]⁺ |

| 122 | Medium | [M - CO - OCH₂CH₃]⁺ |

| 94 | Medium | [C₆D₄CO]⁺ |

| 76 | Low | [C₆D₄]⁺ |

Note: The molecular ion peak is shifted by +4 mass units compared to the non-deuterated compound (M.W. 191.18 g/mol ) due to the presence of four deuterium atoms. The fragmentation pattern is predicted to be similar to the non-deuterated analog, with fragments containing the deuterated aromatic ring showing a corresponding mass shift.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans (ns): 16-64.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR spectroscopy.

Caption: General workflow for GC-MS analysis.

Commercial Suppliers and Technical Guide for High-Purity Ethyl 4-isocyanatobenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Ethyl 4-isocyanatobenzoate-d4, a deuterated analog of Ethyl 4-isocyanatobenzoate. This document covers commercial suppliers, detailed synthesis and quality control protocols, and key applications in research and drug development, particularly in pharmacokinetic studies.

Introduction

This compound is a stable isotope-labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, most notably in drug metabolism and pharmacokinetic (DMPK) studies.[][2] The primary advantage of using deuterated compounds lies in their ability to serve as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3] The mass difference introduced by deuterium allows for clear differentiation from the non-deuterated (protium) analog, while maintaining nearly identical physicochemical properties, ensuring similar behavior during sample preparation and chromatographic separation.[3][4]

Isocyanates are highly reactive compounds that readily form derivatives with nucleophiles such as amines, alcohols, and thiols. This reactivity makes Ethyl 4-isocyanatobenzoate a useful derivatizing agent for enhancing the detection of certain molecules in analytical assays. The deuterated form combines this reactivity with the benefits of isotopic labeling.

Commercial Suppliers of High-Purity this compound

Several chemical suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. The following table summarizes the key specifications for this compound from prominent commercial sources.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Chemical Purity |

| MedChemExpress | HY-W275290S | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | 99.7% | ≥98% (GC) |

| LGC Standards (TRC) | E927502 | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | Not specified | Not specified |

| C/D/N Isotopes Inc. | D-5970 | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | 99 atom % D | Not specified |

| Alsachim | S-24011 | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | ≥98% | ≥95% |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the deuteration of a suitable precursor, followed by the introduction of the isocyanate functionality. A common route involves the deuteration of ethyl 4-aminobenzoate (Benzocaine), followed by conversion of the amino group to an isocyanate.

Step 1: Synthesis of Ethyl 4-aminobenzoate-d4

A plausible method for the synthesis of the deuterated precursor, Ethyl 4-aminobenzoate-d4, involves the H/D exchange of the aromatic protons of ethyl 4-aminobenzoate. This can be achieved under acidic conditions using deuterated water (D₂O) and a catalyst.

Experimental Protocol:

-

Dissolution: Dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of a suitable organic solvent that is miscible with water (e.g., dioxane or THF).

-

H/D Exchange: Add D₂O and a catalytic amount of a strong acid (e.g., D₂SO₄ or DCl).

-

Heating: Heat the reaction mixture under reflux for an extended period (24-48 hours) to facilitate the exchange of the aromatic protons with deuterium. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., NaHCO₃ solution).

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 4-aminobenzoate-d4.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Conversion of Ethyl 4-aminobenzoate-d4 to this compound

The conversion of the amino group to an isocyanate can be achieved through several methods, with phosgenation being a common industrial approach. However, due to the high toxicity of phosgene, alternative, safer methods are often preferred in a laboratory setting, such as the Curtius rearrangement.[5][6][7][8][9]

Experimental Protocol (via Curtius Rearrangement):

-

Formation of the Acyl Azide:

-

Dissolve Ethyl 4-aminobenzoate-d4 (1 equivalent) in a suitable solvent (e.g., acetone/water mixture).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, followed by the dropwise addition of a solution of sodium azide (NaN₃) in water, maintaining the low temperature.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the acyl azide can be monitored by TLC.

-

-

Curtius Rearrangement:

-

Extract the acyl azide into a cold, inert organic solvent (e.g., toluene or benzene).

-

Carefully heat the solution to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas. The reaction is typically carried out at temperatures ranging from 60 to 100 °C. The progress of the reaction can be monitored by IR spectroscopy by observing the appearance of the strong isocyanate peak (around 2250-2275 cm⁻¹).

-

-

Isolation and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation.

-

References

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemicals [chemicals.thermofisher.cn]

An In-depth Technical Guide to the Mechanism of Action of Isocyanate Derivatizing Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of isocyanate derivatizing agents, their applications in analytical chemistry, and detailed experimental protocols. Isocyanate derivatizing agents are highly reactive compounds widely used to modify analytes for enhanced detection and separation in chromatographic and mass spectrometric techniques. Their primary utility lies in their ability to react with a variety of nucleophilic functional groups, thereby introducing chromophoric or fluorophoric moieties, improving ionization efficiency, and enhancing the volatility or chromatographic retention of the target molecules.

Core Mechanism of Action: Nucleophilic Addition

The fundamental mechanism of action of isocyanate derivatizing agents is the nucleophilic addition to the electrophilic carbon atom of the isocyanate group (-N=C=O). The isocyanate group's carbon is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This reaction is versatile, proceeding efficiently with a range of nucleophiles, including primary and secondary amines, alcohols, thiols, and water.[1][2][3]

The general reaction involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a stable derivative. For instance, the reaction with a primary amine yields a stable urea derivative.[4][5] This reaction is often rapid and can be performed under mild conditions.[6]

Reactions with Various Nucleophiles

Isocyanates react with different nucleophilic functional groups to form distinct products, a characteristic that is harnessed for the derivatization of a wide array of analytes.

-

Amines: Primary and secondary amines react with isocyanates to form stable urea derivatives.[2][4] This is one of the most common applications of isocyanate derivatization, particularly for amino acids and peptides.[7][8] The reaction is typically very fast.[9]

-

Alcohols and Phenols: Alcohols and phenols react with isocyanates to form urethane (carbamate) derivatives.[2][10] This reaction is useful for the derivatization of hydroxyl-containing compounds such as sterols and carbohydrates.[11][12]

-

Water: The reaction of isocyanates with water leads to the formation of an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[13][14] This newly formed amine can further react with another isocyanate molecule to produce a disubstituted urea.[14] This side reaction is important to consider, and reactions are often carried out in anhydrous conditions.[14]

-

Thiols: Thiols react with isocyanates to form thiocarbamate derivatives.[12]

Applications in Analytical Chemistry

Isocyanate derivatization is a powerful tool in analytical chemistry, primarily used to:

-

Enhance Detection: Many biologically significant molecules lack strong chromophores or fluorophores, making their detection by UV or fluorescence detectors challenging.[7][15] Derivatization with an isocyanate containing a suitable functional group, such as a naphthyl or phenyl group, can significantly improve detection sensitivity.[7][8]

-

Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of analytes, leading to better separation in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][16] For instance, the derivatization of polar amino acids increases their hydrophobicity, allowing for improved retention on reversed-phase HPLC columns.[4]

-

Enable Chiral Separation: Chiral isocyanate derivatizing agents, such as (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE), can be used to separate enantiomers. The reaction of a chiral derivatizing agent with a chiral analyte forms diastereomers, which can then be separated by standard chromatographic techniques.[7]

-

Enhance Mass Spectrometric Analysis: Derivatization can improve the ionization efficiency and fragmentation patterns of analytes in mass spectrometry (MS), leading to lower detection limits and more reliable quantification.[8][11]

Quantitative Data on Isocyanate Derivatizing Agents

The choice of derivatizing agent depends on the analyte, the analytical technique, and the desired outcome. The table below summarizes key quantitative data for several common isocyanate derivatizing agents.

| Derivatizing Agent | Target Analytes | Key Features | Lower Limit of Quantitation (LLOQ) | Reference |

| Phenyl Isocyanate (PIC) | Peptides, Amines | Provides good MS/MS fragmentation; d0/d5 isotopic labeling for quantitative proteomics. | Not specified, but wide dynamic range for quantitation. | [8] |

| p-Toluenesulfonyl Isocyanate | Hydroxyl compounds | Introduces an easily ionizable sulfonylcarbamic ester moiety, enhancing sensitivity in negative electrospray ionization. | 100 pg/ml in plasma. | [11] |

| (S)-N-(1-naphthyl)ethyl Isocyanate ((S)-NIFE) | Amino acids | Chiral agent for enantiomeric separation; imparts strong UV and fluorescence properties. | Not specified. | [7] |

| 2-Methyl-4-nitrophenyl Isocyanate | Amino acids | Forms stable urea derivatives with improved hydrophobicity and ionization efficiency for LC-MS/MS. | Not specified. | [4] |

| p-Tolyl Isocyanate (PTI) | Alcohols, Thiols | Selectively derivatizes -OH and -SH groups; derivatives are stable and not moisture-sensitive. | Not specified. | [16] |

The relative reactivity of different derivatizing agents can also be a critical factor. For example, a study comparing several reagents for the analysis of airborne isocyanates found the following relative reactivities with phenyl isocyanate:

| Derivatizing Reagent | Abbreviation | Relative Reactivity |

| 1-(9-anthracenylmethyl)piperazine | MAP | 100 |

| 1-(2-methoxyphenyl)piperazine | MOPP | 88 |

| Tryptamine | TRYP | 30 |

| 9-(methylaminomethyl)anthracene | MAMA | 25 |

| Data from Streicher et al. (1996)[17] |

Experimental Protocols

This protocol is adapted for the quantitative analysis of amino acids in various sample matrices.[7]

1. Materials and Reagents:

-

(S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE), 98% purity

-

Amino acid standards (L- and D-isomers)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Acetic acid, glacial

-

0.1 M Hydrochloric acid (HCl)

2. Preparation of Solutions:

-

Borate Buffer (125 mM, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.[7]

-

(S)-NIFE Reagent Solution (5 mg/mL): Dissolve 25 mg of (S)-NIFE in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.[7]

-

Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Store at -20°C.[7]

3. Sample Preparation:

-

Protein Hydrolysates: Hydrolyze proteins using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. Dry the hydrolysate to remove the acid and reconstitute in 0.1 M HCl.[7][18]

-

Biological Fluids (e.g., plasma, urine): Deproteinize the sample by adding a precipitating agent like acetonitrile, followed by centrifugation. Collect the supernatant for derivatization.[7]

4. Derivatization Procedure:

-

To 20 µL of the amino acid standard solution or sample, add 20 µL of 125 mM borate buffer (pH 10).[7]

-

Vortex the mixture briefly.[7]

-

Add 40 µL of the (S)-NIFE reagent solution (5 mg/mL in ACN).[7]

-

Vortex the mixture immediately for 30 seconds.[7]

-

Allow the reaction to proceed at room temperature for 20 minutes in the dark.[7]

-

Stop the reaction by adding 20 µL of 1% acetic acid in water.[7]

-

Vortex the final solution and filter through a 0.22 µm syringe filter before injection into the HPLC system.[7]

5. HPLC Conditions:

-

Mobile Phase A (Aqueous): 0.1% (v/v) Acetic Acid in HPLC grade water.[7]

-

Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile/Methanol.[7]

-

A suitable gradient elution will be required to separate the derivatized amino acids.

Potential Side Reactions and Considerations

While isocyanate derivatization is a robust technique, several side reactions can occur, potentially impacting the accuracy and reproducibility of the analysis.[14]

-

Reaction with Water: As mentioned, isocyanates react with water, which can consume the derivatizing agent and introduce byproducts. It is crucial to use anhydrous solvents and thoroughly dry all glassware.[14]

-

Self-Polymerization: Isocyanates can react with each other to form dimers and trimers (isocyanurates), especially at high temperatures or in the presence of certain catalysts.[14]

-

Reaction with Other Nucleophiles: The sample matrix may contain other nucleophilic compounds (e.g., alcohols, other amines) that can compete with the target analyte for the derivatizing agent.[14]

-

Catalyst-Induced Side Reactions: While catalysts can accelerate the desired reaction, they can also promote side reactions like trimerization.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. doxuchem.com [doxuchem.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. poliuretanos.net [poliuretanos.net]

- 10. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. myfoodresearch.com [myfoodresearch.com]

- 16. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]

The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of bioanalysis, particularly within drug development, the demand for precise and accurate quantification of analytes in complex biological matrices is non-negotiable. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the cornerstone of high-quality quantitative data, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This technical guide provides an in-depth exploration of the core applications, experimental methodologies, and profound impact of SIL-ISs in modern bioanalysis.

Core Principles and Key Applications

The fundamental role of an internal standard is to compensate for the inherent variability during sample analysis.[1] A SIL-IS is a version of the analyte in which one or more atoms have been substituted with their heavy, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] Because a SIL-IS is chemically and structurally almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, cleanup, and chromatographic separation.[3] However, its different mass allows it to be distinguished from the analyte by a mass spectrometer.[1]

By adding a known quantity of the SIL-IS to a sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are variations in sample recovery, injection volume, or ionization efficiency, thus ensuring accurate and precise results.

The key applications of SIL-ISs in bioanalysis are extensive and critical for various stages of drug development and research:

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of drug and metabolite concentrations in biological fluids is essential to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. SIL-ISs are indispensable for generating the reliable data required for these studies.

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of their circulating levels in patients is crucial for dose optimization. SIL-ISs provide the necessary accuracy for these critical clinical applications.

-

Biomarker Quantification: SIL-ISs are used to accurately quantify endogenous molecules that serve as indicators of disease or treatment response. This is vital for both clinical diagnostics and drug efficacy assessments.

-

Metabolomics and Proteomics: In large-scale studies of metabolites and proteins, SIL-ISs are used to improve the accuracy and precision of quantification. A prominent example is the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique in proteomics.[4]

The Decisive Advantage: SIL-IS vs. Analog Internal Standards

While structural analogs can be used as internal standards, SIL-ISs are widely considered the gold standard and are strongly recommended by regulatory bodies like the FDA and EMA.[5][6] The superiority of SIL-ISs lies in their ability to more effectively mimic the analyte's behavior, particularly in compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[7]

A compelling illustration of this is seen in the quantitative analysis of the anticancer drug lapatinib in human plasma. A study comparing a SIL-IS (lapatinib-d3) with a non-isotope-labeled analog internal standard (zileuton) revealed significant differences in their ability to correct for inter-individual variability in sample recovery.[8]

Quantitative Data Summary

The following table summarizes the recovery of lapatinib from the plasma of six different cancer patients, highlighting the variability and the superior performance of the SIL-IS in correcting for it.

| Patient ID | Lapatinib Recovery (%) with Analog IS (Zileuton) | Analyte/Analog IS Ratio | Lapatinib Recovery (%) with SIL-IS (Lapatinib-d3) | Analyte/SIL-IS Ratio |

| 1 | 56 | 1.12 | 55 | 1.00 |

| 2 | 16 | 0.32 | 17 | 1.06 |

| 3 | 29 | 0.58 | 30 | 1.03 |

| 4 | 41 | 0.82 | 42 | 1.02 |

| 5 | 22 | 0.44 | 23 | 1.05 |

| 6 | 35 | 0.70 | 36 | 1.03 |

| Mean | 33.2 | 0.66 | 33.8 | 1.03 |

| Std. Dev. | 14.2 | 0.28 | 13.5 | 0.02 |

| % CV | 42.8 | 42.8 | 39.9 | 2.0 |

Data adapted from a study on lapatinib bioanalysis.[8][9]

As the data clearly shows, while the absolute recovery of lapatinib varied significantly between patients (from 16% to 56%), the ratio of the analyte to the SIL-IS remained remarkably consistent, with a coefficient of variation (%CV) of only 2.0%. In contrast, the analyte-to-analog IS ratio showed a much higher variability (%CV of 42.8%), demonstrating its failure to adequately compensate for the differences in extraction recovery between individuals.[8][9] This underscores the critical importance of using a SIL-IS for reliable bioanalytical results, especially in clinical settings where inter-patient matrix variability is common.[9]

Visualizing Key Bioanalytical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow, the logical relationships in method validation, and the SILAC experimental workflow.

Detailed Experimental Protocols

This section provides methodologies for key experiments involving SIL-ISs, based on regulatory guidelines and common practices.

Protocol 1: Assessment of Matrix Effects

Objective: To quantitatively evaluate the influence of the biological matrix on the ionization of the analyte and the SIL-IS.[7]

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare the analyte and SIL-IS in a clean solvent (e.g., mobile phase) at low and high quality control (QC) concentrations.

-

Set B (Post-Extraction Spike): Process blank biological matrix from at least six different sources. After the final extraction step, spike the resulting clean extract with the analyte and SIL-IS to the same low and high QC concentrations as Set A.

-

Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and SIL-IS at the low and high QC concentrations before the extraction process.

-

-

Analysis: Analyze all three sets of samples via LC-MS/MS.

-

Calculations:

-

Matrix Factor (MF): Calculate for each source by dividing the mean peak area of the analyte in Set B by the mean peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

IS-Normalized Matrix Factor: Calculate by dividing the MF of the analyte by the MF of the SIL-IS. This value should be close to 1, indicating that the SIL-IS effectively tracks and corrects for the matrix effect.

-

Recovery: Calculate by dividing the mean peak area of the analyte in Set C by the mean peak area in Set B.

-

-

Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should not exceed 15%.

Protocol 2: Assessment of Analyte Stability

Objective: To ensure the analyte is stable in the biological matrix under various storage and handling conditions.

Methodology:

-